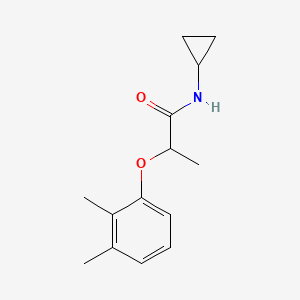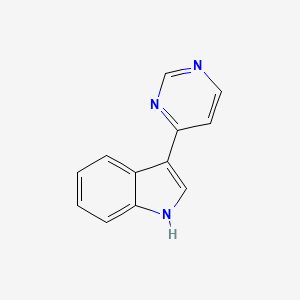![molecular formula C20H20N2O8 B6127489 2-{1,3,5,7-TETRAOXO-6-[2-(PROPANOYLOXY)ETHYL]-1H,2H,3H,5H,6H,7H-PYRROLO[3,4-F]ISOINDOL-2-YL}ETHYL PROPANOATE](/img/structure/B6127489.png)
2-{1,3,5,7-TETRAOXO-6-[2-(PROPANOYLOXY)ETHYL]-1H,2H,3H,5H,6H,7H-PYRROLO[3,4-F]ISOINDOL-2-YL}ETHYL PROPANOATE
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-{1,3,5,7-TETRAOXO-6-[2-(PROPANOYLOXY)ETHYL]-1H,2H,3H,5H,6H,7H-PYRROLO[3,4-F]ISOINDOL-2-YL}ETHYL PROPANOATE is a complex organic compound that belongs to the class of pyrroloisoindole derivatives
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-{1,3,5,7-TETRAOXO-6-[2-(PROPANOYLOXY)ETHYL]-1H,2H,3H,5H,6H,7H-PYRROLO[3,4-F]ISOINDOL-2-YL}ETHYL PROPANOATE typically involves multiple steps starting from pyromellitic dianhydride. The process includes:
Formation of Pyromellitic Diimide: Pyromellitic dianhydride is treated with potassium cyanate in DMF under reflux conditions to form pyromellitic diimide.
Hydrazide Formation: Subsequent treatment with excess hydrazine hydrate (80%) produces 2,2′-[1,3,5,7-tetraoxo-5,7-dihydropyrrolo[3,4-f]isoindole-2,6(1H,3H)-diyl]diacetohydrazide.
Condensation and Cyclization: The diacetohydrazide is condensed with substituted pyridine-2-carbaldehydes in ethanol in the presence of a catalytic amount of glacial acetic acid.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthetic routes mentioned above can be scaled up with appropriate modifications to reaction conditions and purification techniques to meet industrial requirements.
Análisis De Reacciones Químicas
Types of Reactions
2-{1,3,5,7-TETRAOXO-6-[2-(PROPANOYLOXY)ETHYL]-1H,2H,3H,5H,6H,7H-PYRROLO[3,4-F]ISOINDOL-2-YL}ETHYL PROPANOATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert carbonyl groups to alcohols or amines.
Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific functional groups with others.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Aplicaciones Científicas De Investigación
2-{1,3,5,7-TETRAOXO-6-[2-(PROPANOYLOXY)ETHYL]-1H,2H,3H,5H,6H,7H-PYRROLO[3,4-F]ISOINDOL-2-YL}ETHYL PROPANOATE has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific enzymes or receptors.
Materials Science: Its chemical properties can be exploited in the design of new materials with specific functionalities, such as conductive polymers or advanced coatings.
Organic Synthesis: The compound can serve as a building block for the synthesis of more complex molecules, facilitating the development of new synthetic methodologies.
Mecanismo De Acción
The mechanism by which 2-{1,3,5,7-TETRAOXO-6-[2-(PROPANOYLOXY)ETHYL]-1H,2H,3H,5H,6H,7H-PYRROLO[3,4-F]ISOINDOL-2-YL}ETHYL PROPANOATE exerts its effects is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through hydrogen bonding, van der Waals forces, and other non-covalent interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
1,3,5,7-Tetraoxo-5,7-dihydropyrrolo[3,4-f]isoindole Derivatives: These compounds share a similar core structure but differ in their substituents, leading to variations in their chemical and biological properties.
Indole Derivatives: Indole-based compounds are known for their wide range of biological activities, including antiviral, anticancer, and antimicrobial properties.
Uniqueness
2-{1,3,5,7-TETRAOXO-6-[2-(PROPANOYLOXY)ETHYL]-1H,2H,3H,5H,6H,7H-PYRROLO[3,4-F]ISOINDOL-2-YL}ETHYL PROPANOATE is unique due to its specific substituents, which confer distinct chemical properties and potential applications. Its ability to undergo various chemical reactions and its potential use in multiple scientific fields make it a valuable compound for further research and development.
Propiedades
IUPAC Name |
2-[1,3,5,7-tetraoxo-2-(2-propanoyloxyethyl)pyrrolo[3,4-f]isoindol-6-yl]ethyl propanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O8/c1-3-15(23)29-7-5-21-17(25)11-9-13-14(10-12(11)18(21)26)20(28)22(19(13)27)6-8-30-16(24)4-2/h9-10H,3-8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AATHMCGKYVGPJC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)OCCN1C(=O)C2=CC3=C(C=C2C1=O)C(=O)N(C3=O)CCOC(=O)CC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O8 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![ethyl (4-{[1-(3-phenylpropyl)-1H-1,2,3-triazol-4-yl]carbonyl}-3-morpholinyl)acetate](/img/structure/B6127409.png)

![1-(4-Benzylpiperazin-1-yl)-3-[1-(5-methylpyrazine-2-carbonyl)piperidin-3-yl]propan-1-one](/img/structure/B6127422.png)
![8-[(3-{[2-(1-methyl-1H-imidazol-2-yl)-1-piperidinyl]carbonyl}-5-isoxazolyl)methoxy]quinoline](/img/structure/B6127428.png)
![3-(2-CHLOROPHENYL)-1-{[(4-CHLOROPHENYL)CARBAMOTHIOYL]AMINO}THIOUREA](/img/structure/B6127432.png)
![N-(3-Bromophenyl)-2-[(2,5-dimethylphenyl)(phenylsulfonyl)amino]acetamide](/img/structure/B6127440.png)
![N-benzyl-N-methyl-1-[(4-pyrimidin-2-yloxyphenyl)methyl]piperidin-3-amine](/img/structure/B6127444.png)
![7-(2,2-dimethylpropyl)-2-[3-(1-methyl-1H-pyrazol-4-yl)propanoyl]-2,7-diazaspiro[4.5]decane](/img/structure/B6127446.png)
![(5E)-2-amino-5-[[5-(4-iodophenyl)furan-2-yl]methylidene]-1,3-thiazol-4-one](/img/structure/B6127458.png)
![N-[2-(1-piperidinyl)ethyl]-1,2,3,4-tetrahydro-2-naphthalenamine](/img/structure/B6127464.png)

![5-bromo-N'-[(E)-(4-hydroxy-3-methoxy-5-nitrophenyl)methylidene]pyridine-3-carbohydrazide](/img/structure/B6127478.png)

![methyl 3-[(2-methyl-4-oxo-4,5,6,8-tetrahydropyrido[3,4-d]pyrimidin-7(3H)-yl)sulfonyl]thiophene-2-carboxylate](/img/structure/B6127510.png)
